molecular formula C10H17N3O B15238824 1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine

1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine

Cat. No.: B15238824
M. Wt: 195.26 g/mol
InChI Key: AFDYDEMBHNNRAW-UHFFFAOYSA-N
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Description

1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine is a synthetic compound characterized by its unique structure, which includes a methoxycyclopentyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine typically involves the reaction of 1-methoxycyclopentylmethylamine with imidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions and active sites of enzymes, potentially inhibiting or modulating their activity. The methoxycyclopentyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine is unique due to its combination of the methoxycyclopentyl group and the imidazole ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-[(1-methoxycyclopentyl)methyl]imidazol-2-amine

InChI

InChI=1S/C10H17N3O/c1-14-10(4-2-3-5-10)8-13-7-6-12-9(13)11/h6-7H,2-5,8H2,1H3,(H2,11,12)

InChI Key

AFDYDEMBHNNRAW-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCC1)CN2C=CN=C2N

Origin of Product

United States

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